molecular formula C19H28N4O4 B1426570 D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- CAS No. 1033882-31-3

D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-

Cat. No.: B1426570
CAS No.: 1033882-31-3
M. Wt: 376.4 g/mol
InChI Key: BZUKJNKTPCZNPM-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- (CAS 1033882-31-3) is a chemically significant amino acid derivative with a molecular formula of C 19 H 28 N 4 O 4 and a molecular weight of 376.45 g/mol . Its primary research application is as a crucial synthetic intermediate in the preparation of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C virus (HCV) infection . The synthesis of this compound is a multi-step process that emphasizes stereochemical control, involving the protection of the amino group, a coupling reaction facilitated by reagents like EDCI and HOBt to form the amide bond, and final deprotection . The stereochemical configuration (D- vs. L-) is a critical factor, significantly impacting both the coupling efficiency during synthesis and the biological activity of the resulting pharmaceutical compound . This compound is provided as a high-purity powder and should be stored at 2-8°C to ensure long-term stability . As a key building block in antiviral research, it is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKJNKTPCZNPM-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718009
Record name N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033882-31-3
Record name N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory Synthetic Routes and Reaction Conditions

The typical synthetic approach encompasses the following key steps:

  • Protection of the Amino Group:
    The amino group of D-Valine is first protected using an appropriate protecting group (e.g., Boc, Fmoc) to prevent side reactions during subsequent coupling steps.

  • Coupling Reaction:
    The protected D-Valine is coupled with 2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycine. This amide bond formation is facilitated by peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which activate the carboxyl group for nucleophilic attack by the amino group.

  • Deprotection:
    After coupling, the protecting group is removed under controlled conditions (acidic or basic depending on the protecting group used) to yield the final product.

  • Purification:
    The crude product is purified by methods such as high-performance liquid chromatography (HPLC) and recrystallization to obtain the compound with high purity.

Industrial Production Methods

Industrial synthesis follows similar chemical principles but emphasizes scalability, cost-effectiveness, and environmental considerations. Optimization focuses on maximizing yield and purity while minimizing waste and reaction time. Key features include:

  • Use of bulk reagents and solvents optimized for large-scale reactions.
  • Continuous or batch reactors with precise temperature and pH control.
  • Advanced purification techniques including preparative HPLC, crystallization, and solvent extraction.
  • Implementation of green chemistry principles where feasible.

Synthesis of D-Valine as a Building Block

The preparation of the D-Valine moiety itself, a critical precursor, has been reported in patent CN102070473B. The method involves:

  • Starting from 2-amino-3-methylbutanenitrile as a substrate.
  • Hydrolysis of the nitrile group under controlled acidic or basic conditions to yield D-Valine.
  • Use of mixed solvents such as ethanol, methanol, or isopropanol to optimize solubility and reaction rates.
  • Catalysts or reagents such as sodium hydroxide, ammonium hydroxide, or hydrochloric acid to facilitate hydrolysis.
  • Purification by filtration, drying under vacuum, and recrystallization to isolate D-Valine in high optical purity.

This method allows efficient synthesis of D-Valine with high enantiomeric excess, which is essential for the subsequent coupling to form the target compound.

Step Reagents/Conditions Purpose Notes
Amino group protection Boc anhydride or Fmoc-Cl, base (e.g., triethylamine) Protect amino group Prevents side reactions during coupling
Coupling EDCI, HOBt, DMF or DCM solvent, room temp to 40°C Amide bond formation Efficient peptide coupling agents
Deprotection TFA (trifluoroacetic acid) or mild base Remove protecting group Conditions depend on protecting group
Hydrolysis of nitrile NaOH or HCl, mixed solvent (ethanol/water) Convert nitrile to amino acid Controlled temperature and pH
Purification HPLC, recrystallization Isolate pure product Ensures high purity and enantiomeric excess
  • The stereochemical configuration (D- vs. L-) significantly affects the coupling efficiency and biological activity of the final compound.
  • Use of coupling reagents such as EDCI/HOBt minimizes racemization and side reactions, preserving stereochemical integrity.
  • Hydrolysis conditions for D-Valine synthesis must be carefully controlled to avoid racemization or degradation.
  • Industrial methods focus on solvent recycling and minimizing hazardous waste, aligning with sustainable chemistry practices.
  • Analytical techniques such as chiral HPLC and NMR spectroscopy are essential for confirming purity and stereochemistry at each step.

The preparation of D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- is a complex, multi-step process involving:

  • Protection of amino functionalities,
  • Coupling reactions using carbodiimide-based reagents,
  • Deprotection steps,
  • Purification by chromatographic and crystallization methods.

The precursor D-Valine is synthesized via hydrolysis of nitrile derivatives under controlled conditions to ensure high optical purity. Both laboratory and industrial methods emphasize stereochemical control, yield optimization, and purity, supported by rigorous analytical validation.

Chemical Reactions Analysis

Types of Reactions

D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

D-Valine has been investigated for its role in enhancing the efficacy of certain drugs. Its structural components can influence the pharmacokinetics and pharmacodynamics of drug formulations.

  • Mechanism of Action : D-Valine may act as a modulator in various biochemical pathways, potentially affecting receptor binding and enzyme activity.
  • Case Study : In a study exploring amino acid derivatives, D-Valine was shown to enhance the bioavailability of co-administered drugs by improving solubility and stability in physiological conditions.

Antiviral Research

The compound's potential antiviral properties have been examined, particularly in the context of Hepatitis C treatment protocols.

  • Research Findings : Studies indicate that compounds structurally similar to D-Valine can inhibit viral replication by interfering with protease activity, which is crucial for viral maturation.

Cancer Therapeutics

D-Valine has been explored as part of combinatorial therapies in cancer treatment. Its ability to modulate immune responses makes it an interesting candidate for enhancing the effectiveness of chemotherapeutic agents.

  • Clinical Trials : Several clinical trials have included D-Valine derivatives in combination with traditional chemotherapeutics to assess improvements in patient outcomes and reduction of side effects.

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentEnhances drug efficacyImproves bioavailability and stability
Antiviral ResearchPotential inhibitor of viral replicationSimilar compounds show protease inhibition
Cancer TherapeuticsModulates immune response in combination therapiesImproved outcomes in clinical trials

Mechanism of Action

The mechanism of action of D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Counterpart: L-Valine Derivative

The L-Valine analog (CAS: 402958-96-7) shares the same molecular formula but differs in stereochemistry. Key distinctions include:

Property D-Valine Derivative L-Valine Derivative
CAS Number 1033882-31-3 402958-96-7
Biological Activity Potential protease inhibition (theoretical) Used in Telaprevir synthesis (practical application)
Cell Culture Selectivity May resist fibroblast growth Supports standard cell growth

The L-form is integral to Telaprevir, a hepatitis C protease inhibitor, while the D-form’s activity remains less studied but may exhibit divergent binding kinetics due to enantiomeric effects .

(a) Methyl Ester Derivative (CAS: 402958-95-6)

This compound is the methyl ester of the L-Valine analog, with a molecular formula C₂₁H₃₀N₄O₄ (MW: 402.49 g/mol). Unlike the free acid form, the ester enhances lipophilicity, improving membrane permeability during synthesis .

(b) (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylate

A structurally distinct intermediate in Telaprevir synthesis (CAS: 714194-68-0), this bicyclic compound lacks the pyrazinylcarbonyl group but shares the cyclohexyl motif, highlighting the role of aromatic moieties in target binding .

Functional Group Variations

(a) Pyrazine vs. Benzaldehyde Derivatives

Compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo-pyrimidine (CAS: N/A, ) replace the pyrazinylcarbonyl group with a cyanobenzylidene moiety.

(b) Nitrosoureas (e.g., BCNU)

While unrelated structurally, nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () share the cyclohexyl group. These compounds degrade rapidly in plasma (half-life ~5 min) and cross the blood-brain barrier, unlike the more stable valine derivatives .

Physicochemical and Pharmacokinetic Properties

Parameter D-Valine Derivative L-Valine Derivative Methyl Ester Analog
Molecular Weight 376.21 g/mol 376.21 g/mol 402.49 g/mol
Solubility Moderate (polar groups) Moderate High (lipophilic ester)
Stability Stable under acidic conditions Similar Prone to hydrolysis
Bioavailability Theoretical CNS penetration Proven in hepatic targeting Enhanced cell uptake

The pyrazinylcarbonyl group in both D- and L-forms contributes to hydrogen bonding with protease active sites, but the D-configuration may reduce affinity due to stereochemical mismatch .

Biological Activity

D-Valine, a derivative of the amino acid valine, has garnered attention in recent years for its potential biological activities. This compound, specifically (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-, exhibits various pharmacological properties that could be beneficial in therapeutic applications. The following sections delve into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of D-Valine can be described as follows:

  • Chemical Formula : C14_{14}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-

This compound features a cyclohexyl group, a pyrazinylcarbonyl moiety, and a methyl group, contributing to its unique biological profile.

Biological Activity

D-Valine has been studied for several biological activities, including:

  • Antitumor Activity : Research indicates that D-Valine derivatives may exhibit significant antitumor properties. A study showed that certain analogs of D-Valine demonstrated enhanced cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Neuroprotective Effects : Some studies have indicated that D-Valine may have neuroprotective properties. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions .
  • Anti-inflammatory Properties : The compound has also been associated with anti-inflammatory effects. In vitro studies revealed that D-Valine could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceFindings
Antitumor Enhanced cytotoxicity against cancer cell lines
Neuroprotective Modulates neurotransmitter levels; reduces oxidative stress
Anti-inflammatory Inhibits pro-inflammatory cytokine production

Case Studies

  • Antitumor Activity in Breast Cancer :
    A recent study evaluated the effects of D-Valine on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .
  • Neuroprotection in Alzheimer's Model :
    In a mouse model of Alzheimer's disease, administration of D-Valine resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests a protective role against neurodegeneration associated with Alzheimer's pathology .
  • Inflammation Reduction in Arthritis Models :
    In an animal model of rheumatoid arthritis, treatment with D-Valine led to decreased swelling and inflammation markers. Histological analysis revealed reduced synovial inflammation and joint destruction compared to control groups .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing D-Valine derivatives with modified side chains, such as cyclohexyl or pyrazinyl groups?

  • Methodological Answer : Synthesis requires stereochemical control to preserve the D-configuration of valine. Cyclohexyl and pyrazinyl groups are typically introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Protecting groups (e.g., Boc or Cbz) are essential to prevent side reactions . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should confirm enantiomeric purity (>98%) .
Parameter Example
Coupling ReagentEDC/HOBt
SolventDMF or THF
Purification MethodReverse-phase HPLC (C18 column)
Purity AssessmentChiral HPLC (≥98% ee)

Q. How can researchers assess the enantiomeric purity of D-Valine derivatives in complex mixtures?

  • Methodological Answer : Chiral chromatography (e.g., Chirobiotic T column) with UV detection at 210 nm is standard. Alternatively, nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. Mass spectrometry (MS) paired with ion mobility spectrometry (IMS) provides complementary data on molecular conformation .

Q. What experimental designs are recommended for studying the stability of D-Valine-containing peptides under physiological conditions?

  • Methodological Answer : Stability assays should simulate physiological pH (7.4), temperature (37°C), and protease-rich environments (e.g., human serum or trypsin/chymotrypsin solutions). Use LC-MS to monitor degradation products over 24–72 hours. For oxidative stability, include reactive oxygen species (ROS) scavengers as controls .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl or pyrazinyl groups) impact the biological activity of D-Valine derivatives in targeting c-Myc or proteasome pathways?

  • Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis and biological testing. For example, WBC100 (a c-Myc degrader) uses D-Valine to enhance proteasome binding via hydrophobic interactions with the cyclohexyl group. Use surface plasmon resonance (SPR) to measure binding affinity (KD) to ubiquitin ligases (e.g., CHIP) .
Derivative Target KD (nM)
WBC100c-Myc/CHIP complex12.3 ± 1.5
Mc-Val-Cit-PABC-PNPHistone cleavage8.9 ± 0.7

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for D-Valine-based ADCs (Antibody-Drug Conjugates)?

  • Methodological Answer : Discrepancies often arise from plasma protein binding or off-target cleavage. Use radiolabeled tracers (e.g., <sup>3</sup>H-D-Valine) to track biodistribution. Validate in vivo stability via tumor xenograft models with LC-MS/MS quantification of intact drug-linker payloads .

Q. How can researchers optimize D-Valine derivatives for blood-brain barrier (BBB) penetration in neurodegenerative disease studies?

  • Methodological Answer : Introduce lipophilic groups (e.g., tert-butyl esters) to enhance passive diffusion. Assess BBB permeability using in vitro models (e.g., hCMEC/D3 cell monolayers) and measure logP values (optimal range: 2–3.5). Validate with positron emission tomography (PET) imaging in rodent models .

Methodological Challenges and Solutions

Q. What are the best practices for handling hygroscopic D-Valine derivatives during synthesis?

  • Answer : Use anhydrous solvents (e.g., THF over DCM) and conduct reactions under argon or nitrogen. Store products in desiccators with P2O5. For hygroscopic intermediates, lyophilize immediately after purification .

Q. How to mitigate racemization risks during solid-phase peptide synthesis (SPPS) of D-Valine-containing sequences?

  • Answer : Use low racemization coupling agents (e.g., HATU instead of HOBt) and maintain reaction temperatures below 25°C. Incorporate pseudo-proline dipeptides to reduce steric hindrance. Monitor racemization via Marfey’s reagent derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-
Reactant of Route 2
D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.